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Compound of Interest

Compound Name: AZ14240475

Cat. No.: B15573038 Get Quote

Disclaimer: Information regarding the specific binding site of AZ14240475 on the NLRP3

protein is not available in the public scientific literature based on extensive searches. This

guide provides a comprehensive overview of the binding sites and mechanisms of action for

other well-characterized direct inhibitors of the NLRP3 protein. This information is intended to

serve as a valuable resource for researchers, scientists, and drug development professionals

working on NLRP3-targeted therapeutics.

The NLRP3 inflammasome is a critical component of the innate immune system, and its

dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the

development of small molecule inhibitors that directly target NLRP3 is a major focus of

therapeutic research. These inhibitors function by binding to specific domains of the NLRP3

protein, thereby preventing its activation and the subsequent inflammatory cascade. This guide

details the binding modalities of several key NLRP3 inhibitors, the experimental protocols used

to characterize these interactions, and the signaling pathways involved.

Key Domains of the NLRP3 Protein
The NLRP3 protein is comprised of three primary domains that are crucial for its function and

serve as binding sites for inhibitors:

Pyrin Domain (PYD): Located at the N-terminus, this domain is responsible for homotypic

interactions with the adaptor protein ASC (Apoptosis-associated speck-like protein

containing a CARD), initiating the assembly of the inflammasome complex.
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NACHT Domain (or NBD): A central nucleotide-binding and oligomerization domain that

possesses ATPase activity. This domain is essential for NLRP3's conformational changes

and self-association. It is a common target for many small molecule inhibitors.[1][2] The

NACHT domain contains conserved motifs, including the Walker A and Walker B motifs,

which are critical for ATP binding and hydrolysis.[1][3]

Leucine-Rich Repeat (LRR) Domain: Situated at the C-terminus, the LRR domain is believed

to be involved in sensing activating signals and may play an autoinhibitory role in the inactive

state of NLRP3.[1]

Binding Sites and Mechanisms of Well-
Characterized NLRP3 Inhibitors
Several direct inhibitors of NLRP3 have been extensively studied, with their binding sites

elucidated through structural and biochemical methods. The majority of these inhibitors target

the NACHT domain, interfering with ATP binding, hydrolysis, or the conformational changes

required for activation.

The NACHT domain is a hotspot for inhibitor binding due to its central role in NLRP3 activation.

MCC950 (CRID3): One of the most potent and specific NLRP3 inhibitors, MCC950 binds

directly to the NACHT domain.[4] Specifically, it interacts with the Walker B motif, which is

involved in ATP hydrolysis.[3][4] This interaction locks NLRP3 in an inactive conformation,

preventing its activation and the formation of the inflammasome complex.[3]

CY-09: This compound is a selective and direct inhibitor that binds to the ATP-binding motif

(Walker A) of the NLRP3 NACHT domain.[2][5][6][7] By occupying this site, CY-09 inhibits

the ATPase activity of NLRP3, which in turn suppresses the assembly and activation of the

inflammasome.[2][5][6]

Tranilast: An existing anti-allergic drug, Tranilast has been identified as a direct NLRP3

inhibitor.[8][9][10] It binds to the NACHT domain and functions by blocking the

oligomerization of NLRP3, a critical step in inflammasome assembly.[8][9] Interestingly, it

does not affect the ATPase activity of NLRP3.[1]
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Dapansutrile (OLT1177): This orally active inhibitor targets the NLRP3 inflammasome and is

thought to inhibit its activation by binding to the NLRP3 protein.[11][12][13] It has been

suggested that dapansutrile may directly target the ATPase activity of NLRP3 and block the

interaction between NLRP3 and ASC.[11][14]

While the NACHT domain is a primary target, other domains are also being explored for

therapeutic intervention. Recently, inhibitors that target the LRR domain to disrupt the NLRP3-

NEK7 interaction have been discovered, offering a novel approach for RA treatment.[15]

Quantitative Data for NLRP3 Inhibitors
The potency of NLRP3 inhibitors is typically quantified by their half-maximal inhibitory

concentration (IC50) for IL-1β release in cellular assays or their binding affinity (Kd) to the

NLRP3 protein.

Inhibitor Target Site Assay System IC50 / Kd Reference

MCC950
NACHT (Walker

B)
Mouse BMDMs ~8 nM (IC50) [1]

CY-09
NACHT (Walker

A)
Mouse BMDMs 1-10 µM (IC50) [6]

Tranilast NACHT Mouse BMDMs ~25 µM (IC50) [8]

Dapansutrile NLRP3
Human

Macrophages
<1 µM (IC50) [16]

Experimental Protocols for Characterizing Inhibitor
Binding
A variety of experimental techniques are employed to determine the binding site and

mechanism of action of NLRP3 inhibitors.

CETSA is used to confirm direct target engagement in a cellular context.

Cell Treatment: Treat intact cells (e.g., THP-1 monocytes) with the inhibitor at various

concentrations.
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Heating: Heat the cells at a range of temperatures to induce protein denaturation.

Lysis and Centrifugation: Lyse the cells and separate soluble proteins from aggregated,

denatured proteins by centrifugation.

Protein Quantification: Analyze the amount of soluble NLRP3 in the supernatant by Western

blot or mass spectrometry. Ligand binding stabilizes the protein, resulting in a higher melting

temperature.[17]

This technique is used to identify the direct binding partner of an inhibitor.

Probe Synthesis: Synthesize a version of the inhibitor containing a photo-reactive group and

a tag (e.g., biotin).

Incubation: Incubate the photoaffinity probe with cell lysates or purified NLRP3 protein.

UV Crosslinking: Expose the mixture to UV light to induce covalent crosslinking between the

probe and its binding partner.

Identification: Isolate the crosslinked protein using the tag (e.g., streptavidin beads for a

biotin tag) and identify it by mass spectrometry or Western blot.[18]

SPR is a label-free method to measure the kinetics and affinity of binding in real-time.

Immobilization: Purified recombinant NLRP3 protein is immobilized on a sensor chip.

Analyte Injection: The inhibitor is flowed over the chip at various concentrations.

Signal Detection: Binding of the inhibitor to NLRP3 causes a change in the refractive index at

the sensor surface, which is detected as a response.

Data Analysis: The binding kinetics (association and dissociation rates) and affinity (Kd) are

calculated from the sensorgrams.[19]

These structural biology techniques provide high-resolution information about the inhibitor

binding site.
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Protein-Inhibitor Complex Formation: Purified NLRP3 protein (or a specific domain like the

NACHT domain) is incubated with the inhibitor to form a stable complex.

Crystallization (for X-ray Crystallography): The complex is crystallized under specific

conditions.

Data Collection: The crystals are exposed to X-rays, and the diffraction pattern is collected.

For Cryo-EM, the complex is flash-frozen and imaged with an electron microscope.

Structure Determination: The diffraction data or images are processed to determine the

three-dimensional structure of the NLRP3-inhibitor complex, revealing the precise binding

site and interactions.[20]

This is a functional assay to measure the inhibitory activity of a compound on NLRP3

inflammasome activation.

Cell Priming: Prime immune cells, such as bone marrow-derived macrophages (BMDMs) or

THP-1 cells, with a TLR agonist like LPS to upregulate NLRP3 and pro-IL-1β expression.[21]

Inhibitor Treatment: Pre-incubate the primed cells with the inhibitor at various concentrations.

[21]

NLRP3 Activation: Activate the NLRP3 inflammasome with a second signal, such as ATP,

nigericin, or monosodium urate (MSU) crystals.[21]

Quantification: Measure the concentration of secreted IL-1β in the cell culture supernatant

using an Enzyme-Linked Immunosorbent Assay (ELISA).[19]

Visualizing NLRP3 Signaling and Inhibition
The following diagrams illustrate the NLRP3 inflammasome activation pathway and the points

of intervention by direct inhibitors.
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Caption: Canonical NLRP3 Inflammasome Activation Pathway.
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Caption: Experimental Workflow for NLRP3 Inhibitor Characterization.
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Caption: Mechanisms of Action for Key NLRP3 Inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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